
An In-depth Technical Guide to (S)-(+)-2-
Aminononane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-(+)-2-Aminononane, a chiral primary amine, is a molecule of interest in various fields of

chemical and pharmaceutical research. Its structure, featuring a nine-carbon chain with an

amino group at the second position, imparts specific physicochemical and biological properties.

This guide provides a comprehensive overview of the available technical information on (S)-

(+)-2-Aminononane, including its properties, synthesis, analytical characterization, and

biological activities, with a focus on data relevant to research and development.

Physicochemical Properties
The fundamental physicochemical properties of (S)-(+)-2-Aminononane are summarized in the

table below. These properties are crucial for its handling, formulation, and application in

experimental settings.
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Property Value Reference

Molecular Formula C₉H₂₁N [1]

Molecular Weight 143.27 g/mol [1]

Appearance Liquid

Density 0.782 g/cm³ [1]

Boiling Point 73 °C at 19 mmHg [1]

Melting Point

Not explicitly available for (S)-

(+)-2-Aminononane. For the

related compound 1-

Aminononane, the melting

point is -1 °C, which can be

used as an estimate.

[2]

Solubility

Qualitative data suggests it is

likely soluble in organic

solvents and slightly soluble in

water.[3][4][5]

Flash Point 71 °C [1]

CAS Number 13205-58-8 [1]

Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of (S)-(+)-2-Aminononane is not readily

available in the searched literature, general methods for the synthesis of chiral primary amines

can be adapted. A common approach involves the reductive amination of a corresponding

ketone, in this case, 2-nonanone, followed by chiral resolution.

General Synthetic Approach: Reductive Amination and
Chiral Resolution
A plausible synthetic route for (S)-(+)-2-Aminononane is the reductive amination of 2-nonanone

to form racemic 2-aminononane, followed by resolution of the enantiomers.
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Caption: General synthetic pathway for (S)-(+)-2-Aminononane.

Experimental Workflow for Chiral Resolution
The resolution of a racemic amine mixture is a critical step to obtain the desired enantiomer.

This typically involves the formation of diastereomeric salts with a chiral acid, followed by

separation and liberation of the free amine.
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Caption: Workflow for the chiral resolution of 2-aminononane.

Analytical Characterization
Detailed spectroscopic data for (S)-(+)-2-Aminononane is not available in the searched

literature. However, the expected spectral characteristics for a primary amine of this structure

can be inferred from general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

different types of protons in the molecule. The protons on the carbon adjacent to the amino

group (C2) would be deshielded and appear at a lower field. The N-H protons of the primary

amine would likely appear as a broad singlet, and its chemical shift would be dependent on

the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine

carbon atoms in the nonane chain. The carbon atom bonded to the nitrogen (C2) would be

shifted downfield compared to the other aliphatic carbons due to the electron-withdrawing

effect of the amino group.

Infrared (IR) Spectroscopy
The IR spectrum of a primary amine is characterized by specific stretching and bending

vibrations of the N-H bonds. For (S)-(+)-2-Aminononane, one would expect:

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric

and asymmetric stretching of the primary amine group.

N-H Bending: A scissoring vibration around 1590-1650 cm⁻¹.

C-N Stretching: A band in the range of 1000-1250 cm⁻¹.

C-H Stretching and Bending: Absorptions characteristic of the aliphatic nonane chain.

Mass Spectrometry (MS)
The mass spectrum of 2-aminononane would show a molecular ion peak (M+) at m/z 143. The

fragmentation pattern would likely involve the loss of alkyl fragments from the carbon chain. A

prominent fragmentation pathway for primary amines is the alpha-cleavage, which would result

in the formation of a stable iminium ion.

Biological Activity and Mechanism of Action
While specific studies on the biological activity of (S)-(+)-2-Aminononane are limited, the

broader class of long-chain alkylamines is known to possess antimicrobial properties.
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Antimicrobial Activity
Long-chain primary amines are known to be effective against a range of microorganisms. Their

activity is attributed to their amphipathic nature, which allows them to interact with and disrupt

microbial cell membranes.[6]

Mechanism of Action: Membrane Disruption
The primary mechanism of antimicrobial action for long-chain amines is the disruption of the

bacterial cell membrane.[6][7] This process can be visualized as a multi-step interaction:
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Caption: Proposed mechanism of bacterial membrane disruption.

This disruption leads to increased membrane permeability, leakage of essential intracellular

components, and ultimately, cell death.[7] The positively charged amino group interacts with
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the negatively charged components of the bacterial membrane, while the hydrophobic nonane

tail inserts into the lipid bilayer, causing disorganization.[7]

Conclusion
(S)-(+)-2-Aminononane is a chiral amine with potential applications stemming from the known

antimicrobial properties of long-chain alkylamines. While detailed experimental data for this

specific enantiomer is sparse in the public domain, this guide provides a foundational

understanding based on its chemical structure and the properties of related compounds.

Further research is warranted to fully elucidate its synthesis, spectroscopic profile, and specific

biological activities and mechanisms of action. This information will be critical for its potential

development in pharmaceutical and other scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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